molecular formula C7H14N2O3 B7780884 Glycyl-dl-norvaline CAS No. 1999-38-8

Glycyl-dl-norvaline

Cat. No. B7780884
CAS RN: 1999-38-8
M. Wt: 174.20 g/mol
InChI Key: JXIQKLAZYWZTRA-UHFFFAOYSA-N
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Description

Glycyl-dl-norvaline is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 . It is also known as N-(aminoacetyl)norvaline .


Molecular Structure Analysis

The molecular structure of Glycyl-dl-norvaline is represented by the InChI code 1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) . The compound is a solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

Glycyl-dl-norvaline is a white to almost white powder or crystal . The compound is solid at 20 degrees Celsius .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Dipeptides, including Glycyl-dl-norvaline, serve as attractive building blocks for supramolecular materials. Their low cost, inherent biocompatibility, and ease of preparation make them appealing. Hydrophobic amino acids, such as dl-norvaline, are particularly suitable for self-assembly in polar and green solvents. The aggregation of dipeptides relies on hydrophobic interactions, leading to the formation of nanostructures, nanoparticles, and even hydrogels .

Biodegradable Materials and Environmental Impact

Glycyl-dl-norvaline’s biodegradability ensures it doesn’t persist in the environment as pollutants. Researchers explore its potential in sustainable materials, such as biodegradable plastics, coatings, and drug delivery systems. By understanding its self-assembly behavior, we can design environmentally friendly materials .

Peptide-Based Nanotubes and Hydrogels

Similar to diphenylalanine, Glycyl-dl-norvaline can assemble into microtubes. These structures arise from hierarchical bundling of nanotubes, forming water-filled cavities defined by six dipeptide molecules. Researchers investigate their use in drug delivery, tissue engineering, and wound healing .

Chirality and Enantiomer Studies

Glycyl-dl-norvaline allows us to explore chirality. Unlike its enantiomers, which exhibit identical physicochemical properties, this compound provides insights into how chiral molecules self-assemble. Understanding chiral interactions is crucial for designing bioactive materials .

Crystallography and Molecular Packing

Single-crystal X-ray diffraction studies reveal fine details about Glycyl-dl-norvaline’s molecular packing and non-covalent interactions. These insights aid in optimizing crystal engineering and understanding the stability of supramolecular assemblies .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQKLAZYWZTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-dl-norvaline

CAS RN

19257-03-5, 2189-27-7, 1999-38-8
Record name Glycylnorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019257035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2189-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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